1-Naphthalenecarboxamide, N-(aminocarbonyl)-
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Overview
Description
1-Naphthalenecarboxamide, N-(aminocarbonyl)- is a chemical compound belonging to the class of organic compounds known as naphthalenecarboxamides. These compounds contain a naphthalene moiety, which bears a carboxylic acid amide group at one or more positions. Naphthalene is a bicyclic compound made up of two fused benzene rings .
Preparation Methods
The synthesis of 1-Naphthalenecarboxamide, N-(aminocarbonyl)- involves several synthetic routes and reaction conditions. One common method includes the reaction of 1-naphthalenecarboxylic acid with an amine under dehydrative conditions to form the amide bond. Industrial production methods often involve the use of catalysts and controlled reaction environments to ensure high yield and purity .
Chemical Reactions Analysis
1-Naphthalenecarboxamide, N-(aminocarbonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Scientific Research Applications
1-Naphthalenecarboxamide, N-(aminocarbonyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthalenecarboxamide, N-(aminocarbonyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Naphthalenecarboxamide, N-(aminocarbonyl)- can be compared with other similar compounds, such as:
N-(2-Naphthyl)-1-naphthalenecarboxamide: This compound has a similar structure but with an additional naphthyl group, which may alter its chemical and biological properties.
1-Naphthalenecarboxamide, N-(aminocarbonyl)-1,2,3,4-tetrahydro-: This derivative has a tetrahydro modification, which can affect its reactivity and applications.
Properties
CAS No. |
139924-90-6 |
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Molecular Formula |
C12H10N2O2 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
N-carbamoylnaphthalene-1-carboxamide |
InChI |
InChI=1S/C12H10N2O2/c13-12(16)14-11(15)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H3,13,14,15,16) |
InChI Key |
GXYBVGNZLINZSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=O)N |
Origin of Product |
United States |
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